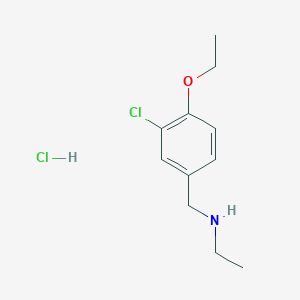

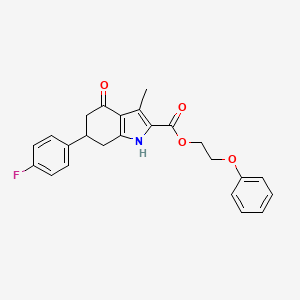

N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride

Descripción general

Descripción

N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride is a chemical compound of interest for its potential applications in various fields of chemistry and materials science. While direct studies on this compound are scarce, insights can be drawn from research on related chemicals, particularly those involving similar functional groups and structural frameworks.

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride often involves multi-step organic reactions. For example, compounds with the N-benzyl ethanamine structure can be synthesized through the reaction of appropriate benzyl chlorides with ethanamine, followed by the introduction of ethoxy groups via etherification reactions (Zaidi et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride can be conducted using techniques like X-ray crystallography. Such studies reveal the configuration, stereochemistry, and conformation of the molecules, which are critical for understanding their reactivity and properties (Aydın et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride and its analogs typically include substitution reactions facilitated by the active halogen atom and reactions at the amine nitrogen, such as acylation and alkylation. The presence of the ethoxy group can influence the reactivity of the benzyl ring, affecting electrophilic aromatic substitution reactions (Bansal et al., 1983).

Physical Properties Analysis

The physical properties of N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride, such as melting point, boiling point, and solubility, can be deduced from those of similar compounds. These properties are significantly influenced by the molecular structure, particularly the presence of polar functional groups and the overall molecular size (Sushanth Kumar & Choudhary, 2022).

Chemical Properties Analysis

The chemical properties of related compounds, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, provide insights into the behavior of N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride in chemical reactions. These properties are determined by the functional groups present and their interaction with the surrounding chemical environment (Dunkers & Ishida, 1995).

Aplicaciones Científicas De Investigación

Analytical Detection and Characterization

- Research has focused on the analytical detection and characterization of NBOMe derivatives, a class of designer hallucinogenic drugs, including methods for identifying these compounds on blotter papers through Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography triple quadrupole mass spectrometry (Poklis et al., 2015)(Poklis et al., 2015).

Pharmacological Studies

- Studies have been conducted to understand the locomotor and discriminative stimulus effects of novel synthetic hallucinogenic compounds, including NBOMe derivatives, to compare their effects with prototypical hallucinogens and entactogens. Such research helps in elucidating the behavioral and neurochemical effects of these substances (Gatch et al., 2017)(Gatch et al., 2017).

Antimicrobial and Antidiabetic Studies

- Green synthesized Schiff bases, including those derived from ethanamine compounds, have been investigated for their in vitro antimicrobial and antidiabetic properties. This includes studies on their potential as COVID-19 inhibitors through molecular docking analyses (Saranya et al., 2023)(Saranya et al., 2023).

Toxicological and Safety Assessments

- The toxicological profiles and safety assessments of NBOMe derivatives have been evaluated to understand the risks associated with their use, including potential fatalities and intoxications (Yoshida et al., 2015)(Yoshida et al., 2015).

Legal and Regulatory Actions

- The placement of NBOMe derivatives into Schedule I of the Controlled Substances Act reflects research into their abuse potential and the need for regulatory control to protect public safety (Federal register, 2016)(Federal register, 2016).

Propiedades

IUPAC Name |

N-[(3-chloro-4-ethoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-3-13-8-9-5-6-11(14-4-2)10(12)7-9;/h5-7,13H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRADHTVUWRKPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)OCC)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-ethoxybenzyl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B4536390.png)

![N-(4-ethylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4536399.png)

![2-(4-chloro-2-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4536414.png)

![8-[4-(4-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4536420.png)

![N-cyclopentyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4536424.png)

![4-(2-methoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4536429.png)

![methyl 4-{[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4536449.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4536452.png)

![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4536493.png)

![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4536497.png)